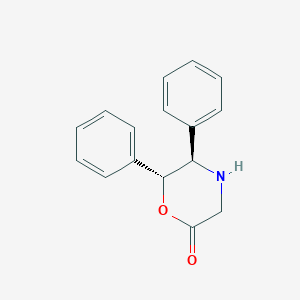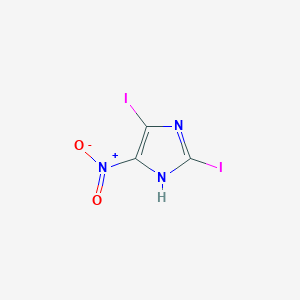
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is an organic compound characterized by the presence of an imidazole ring substituted with hydroxyl groups and an iminourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea typically involves the reaction of 4,5-dihydroxyimidazole with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 50°C and 70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with ketone or aldehyde functionalities, while reduction can produce amine derivatives.
科学研究应用
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
作用机制
The mechanism of action of (E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)urea: Similar structure but lacks the iminourea moiety.
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)thiourea: Contains a sulfur atom instead of the oxygen in the urea group.
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)guanidine: Features a guanidine group instead of the urea moiety.
Uniqueness
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea is unique due to the presence of both hydroxyl groups and the iminourea moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
属性
分子式 |
C4H5N5O3 |
|---|---|
分子量 |
171.11 g/mol |
IUPAC 名称 |
(E)-(4,5-dihydroxy-1H-imidazol-2-yl)iminourea |
InChI |
InChI=1S/C4H5N5O3/c5-3(12)8-9-4-6-1(10)2(11)7-4/h10-11H,(H2,5,12)(H,6,7)/b9-8+ |
InChI 键 |
OIZFIIKXHSKFNS-CMDGGOBGSA-N |
手性 SMILES |
C1(=C(N=C(N1)/N=N/C(=O)N)O)O |
规范 SMILES |
C1(=C(N=C(N1)N=NC(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)

![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)





![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)


![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)

